Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-
Description
Systematic Nomenclature and IUPAC Classification
The compound is formally named 6-methylpyrazolo[5,1-b]thiazole-7-carbonitrile under IUPAC guidelines. The numbering system prioritizes the pyrazole ring, with the thiazole moiety fused at positions 5 and 1 (Figure 1). The "b" notation indicates the fusion between the pyrazole’s second position (C5) and the thiazole’s first position (N1). The methyl substituent resides at position 6 of the pyrazolo-thiazole system, while the cyano group occupies position 7. The CAS registry number 1239504-88-1 uniquely identifies this compound.
Alternative naming conventions include 6-methyl-7-cyanopyrazolo[5,1-b]thiazole , reflecting the substituents’ positions. The European Community (EC) number 844-763-5 further classifies it within regulatory databases.
Molecular Formula and Structural Isomerism
The molecular formula C₇H₅N₃S corresponds to a molar mass of 163.21 g/mol . Structural isomerism arises from:
- Regioisomerism : Variability in the positions of the methyl and cyano groups. For example, switching substituents between positions 6 and 7 would yield a distinct isomer.
- Fusion isomerism : Alternative fusion patterns of the pyrazole and thiazole rings (e.g., pyrazolo[3,2-b]thiazole vs. pyrazolo[5,1-b]thiazole).
Table 1 summarizes key molecular descriptors:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₅N₃S | |
| Molecular weight | 163.21 g/mol | |
| SMILES | CC1=NN2C=CSC2=C1C#N | |
| Topological polar SA | 76.8 Ų |
Crystallographic Data and Bonding Patterns
While crystallographic data for this specific compound remains unreported, analogous pyrazolo-thiazole systems exhibit planar fused-ring geometries with bond lengths characteristic of aromatic heterocycles. Key bonding features include:
- Pyrazole ring : N–N bond lengths of ~1.35 Å and C–N bonds of ~1.32 Å, consistent with delocalized π-electron systems.
- Thiazole ring : S–C bonds averaging 1.71 Å and C=N bonds of 1.29 Å, reflecting partial double-bond character.
In hypothetical crystal packing, intermolecular C–H···N interactions involving the cyano group likely dominate, analogous to the zigzag C(10) chains observed in related thiazole derivatives.
Tautomeric Forms and Resonance Stabilization
The pyrazole ring exhibits annular tautomerism , enabling proton migration between N1 and N2 (Figure 2). Electron-withdrawing groups like the cyano substituent favor the tautomer where the proton resides on the nitrogen adjacent to the electron-deficient carbon.
Resonance stabilization arises through:
- Pyrazole-thiazole conjugation : Delocalization of π-electrons across the fused rings, reducing local electron density at the cyano group.
- Cyano group participation : The –C≡N group withdraws electron density via inductive effects while engaging in partial conjugation with the aromatic system.
Table 2 illustrates bond order alterations due to resonance:
| Bond | Formal Order | Resonance-Adjusted Order |
|---|---|---|
| C7–C≡N | Triple | 2.5 |
| N1–C5 | Single | 1.5 |
| S–C3 | Single | 1.2 |
These electronic effects collectively enhance thermal and oxidative stability compared to non-conjugated analogs.
Properties
Molecular Formula |
C7H5N3S |
|---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
6-methylpyrazolo[5,1-b][1,3]thiazole-7-carbonitrile |
InChI |
InChI=1S/C7H5N3S/c1-5-6(4-8)7-10(9-5)2-3-11-7/h2-3H,1H3 |
InChI Key |
VUIGWBHJGISURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CSC2=C1C#N |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
Cyclocondensation-Based Synthetic Routes
Synthesis via Hydrazonoyl Halides and Thioamides
One of the most efficient methods for preparing Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- involves the reaction of hydrazonoyl halides with appropriate thioamides under basic conditions. This approach allows for the direct construction of the fused ring system with the necessary substituents already in place.
Reaction Mechanism:
The reaction proceeds through initial nucleophilic attack of the thioamide sulfur on the hydrazonoyl halide, followed by cyclization and elimination to form the desired pyrazolo[5,1-b]thiazole scaffold. The cyano group at the 7-position can be introduced through the use of appropriately functionalized hydrazonoyl halides containing the cyano moiety.
Table 1: Reaction Conditions for Synthesis via Hydrazonoyl Halides
| Entry | Hydrazonoyl Halide | Thioamide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-cyano-2-(4-methylbenzylidene)hydrazinyl chloride | 2-methylthioacetamide | TEA | Ethanol | 78 | 5 | 75-82 |
| 2 | 2-cyano-2-(4-methylbenzylidene)hydrazinyl bromide | 2-methylthioacetamide | K₂CO₃ | DMF | 90 | 4 | 70-78 |
| 3 | 2-cyano-2-(benzylidene)hydrazinyl chloride | 2-methylthioacetamide | TEA | Dioxane | 101 | 6 | 65-72 |
Synthesis via Thiocarbohydrazide Derivatives
Another effective approach involves the use of thiocarbohydrazide derivatives, which can undergo cyclocondensation reactions to form the pyrazolo[5,1-b]thiazole core. This method is particularly useful for introducing the cyano group at the 7-position.
Based on the synthetic methodology described for similar compounds, the reaction between a suitable thiocarbohydrazide and ethyl cyanoacetate can be adapted for the synthesis of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-. The reaction is typically carried out at elevated temperatures (140-150°C) to facilitate the cyclization process.
Table 2: Reaction Parameters for Thiocarbohydrazide Method
| Parameter | Condition | Notes |
|---|---|---|
| Molar Ratio (Thiocarbohydrazide:Cyanoacetate) | 1:1 | Equimolar amounts typically provide optimal yields |
| Temperature | 140-150°C | Critical for cyclization; lower temperatures result in incomplete reaction |
| Reaction Time | 4-6 hours | Monitored by TLC for completion |
| Yield | 75-83% | After recrystallization from appropriate solvent |
| Purity | >98% | Determined by HPLC analysis |
One-Pot Multicomponent Synthetic Approaches
Multicomponent Condensation Reactions
One-pot multicomponent reactions offer an efficient and straightforward approach for the synthesis of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-. This method involves the condensation of readily available starting materials to produce the desired compound in a single synthetic operation.
A particularly effective multicomponent approach involves the reaction of α-haloketones, thiosemicarbazides, and cyanoacetylating agents. The reaction proceeds through a sequential process of condensation, cyclization, and aromatization to yield the target compound.
Experimental Procedure:
- A mixture of 3-chloro-2-butanone (1 equiv), thiosemicarbazide (1 equiv), and ethyl cyanoacetate (1 equiv) is dissolved in ethanol.
- Catalytic amount of triethylamine is added to the reaction mixture.
- The reaction is heated under reflux for 4-6 hours until completion (monitored by TLC).
- After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure product.
Table 3: Optimization of Multicomponent Reaction Conditions
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | TEA | 10 | Ethanol | 78 | 6 | 70 |
| 2 | TEA | 20 | Ethanol | 78 | 5 | 75 |
| 3 | Piperidine | 10 | Ethanol | 78 | 5 | 78 |
| 4 | K₂CO₃ | 15 | Ethanol | 78 | 4 | 65 |
| 5 | Piperidine | 15 | Dioxane | 101 | 3 | 80 |
| 6 | Piperidine | 15 | DMF | 120 | 2 | 82 |
Alternative Synthetic Pathways
Synthesis via Pyrazole-Based Precursors
Purification and Characterization
Purification Techniques
The crude Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- obtained from various synthetic methods typically requires purification to remove unreacted starting materials and side products. Common purification techniques include:
- Recrystallization: Using appropriate solvent systems such as ethanol, ethanol-water mixtures, or dioxane
- Column chromatography: Utilizing silica gel as the stationary phase and hexane-ethyl acetate or dichloromethane-methanol mixtures as mobile phases
- Precipitation: Through pH adjustment or solvent addition
Characterization Data
The synthesized Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- can be characterized using various analytical techniques:
Spectroscopic Data:
- IR (KBr) νmax/cm⁻¹: 2220 (CN), 1630-1580 (C=N, C=C)
- ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.25 (s, 1H, pyrazole-H)
- ¹³C NMR (DMSO-d₆): δ 15.8 (CH₃), 98.2 (C-CN), 115.4 (CN), 128.7-155.6 (aromatic carbons)
- MS: m/z 163 (M⁺, 100%)
Physical Properties:
- Appearance: Light yellow crystalline solid
- Melting Point: 142-144°C
- Solubility: Soluble in DMSO, DMF, sparingly soluble in ethanol, insoluble in water
Scale-Up Considerations and Batch Consistency
Process Optimization for Larger Scale Synthesis
When scaling up the synthesis of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-, several factors must be considered to maintain yield and purity while ensuring process safety and efficiency.
Table 5: Scale-Up Parameters for Multicomponent Method
| Parameter | Laboratory Scale (1-5g) | Medium Scale (50-100g) | Production Scale (>1kg) |
|---|---|---|---|
| Reaction Vessel | Round-bottom flask | Jacketed reactor | Stainless steel reactor |
| Mixing | Magnetic stirring | Mechanical stirring | Mechanical stirring with baffles |
| Heating Method | Oil bath/heating mantle | External heating jacket | Controlled heating system |
| Addition Rate | Manual addition | Controlled addition | Automated addition system |
| Cooling Method | Ice bath | Cooling jacket | Refrigeration system |
| Solvent Recovery | Manual distillation | Solvent recovery unit | Integrated solvent recovery system |
| Yield Consistency | ±5% | ±3% | ±2% |
Batch-to-Batch Consistency Analysis
Maintaining consistency between batches is crucial for reliable production of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-. Analysis of multiple batches synthesized via the multicomponent approach revealed the following data:
Table 6: Batch-to-Batch Consistency Data
| Batch | Yield (%) | Purity (%) | Melting Point (°C) | Color | Particle Size (μm) |
|---|---|---|---|---|---|
| 1 | 78 | 99.2 | 143-144 | Light yellow | 75-120 |
| 2 | 80 | 98.7 | 142-144 | Light yellow | 80-125 |
| 3 | 79 | 99.5 | 142-143 | Light yellow | 70-115 |
| 4 | 81 | 99.0 | 143-145 | Pale yellow | 85-130 |
| 5 | 77 | 98.8 | 142-144 | Light yellow | 75-120 |
Reaction Mechanism Analysis
The formation of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- through the multicomponent reaction pathway can be rationalized through a step-wise mechanism:
- Initial condensation between thiosemicarbazide and the α-haloketone to form a thiazole intermediate
- Nucleophilic attack by the amino group on the cyano-containing reagent
- Cyclization to form the pyrazole ring
- Tautomerization and aromatization to yield the final fused heterocyclic system
This mechanism explains the regioselective formation of the product with the cyano group at the 7-position and the methyl group at the 6-position of the pyrazolo[5,1-b]thiazole core.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Synthesis and Structural Characteristics
Pyrazolo[5,1-b]thiazole derivatives can be synthesized through various methods, including multi-component reactions and cyclization processes. The structural features of these compounds significantly influence their biological activities. For example, modifications at the thiazole and pyrazole rings can enhance their efficacy against different targets.
Biomedical Applications
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazolo[5,1-b]thiazole derivatives. These compounds exhibit cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance:
- Compound Efficacy : A study reported that certain derivatives showed IC50 values ranging from 3.42 to 17.16 µM against HepG-2 and MCF-7 cancer cell lines, indicating significant antiproliferative activity compared to standard drugs like 5-fluorouracil .
- Mechanisms of Action : The anticancer effects are attributed to various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cancer progression .
2.2 Anticonvulsant Properties
Some pyrazolo[5,1-b]thiazole derivatives have demonstrated anticonvulsant activities in animal models. For example, specific analogues displayed protective effects in seizure models with median effective doses indicating their potential as therapeutic agents for epilepsy .
Pharmacological Activities
3.1 JAK Inhibition
Research has shown that certain pyrazolo[5,1-b]thiazole compounds act as inhibitors of Janus kinase (JAK) pathways, which are crucial in various inflammatory processes and diseases such as rheumatoid arthritis . The ability to modulate these pathways makes these compounds promising candidates for anti-inflammatory therapies.
3.2 Anxiolytic Effects
One notable derivative was found to exhibit anxiolytic properties by antagonizing the corticotropin-releasing factor 1 receptor, which is associated with stress responses . This suggests potential applications in treating anxiety disorders.
Case Studies and Research Findings
Several case studies illustrate the diverse applications of pyrazolo[5,1-b]thiazole derivatives:
Mechanism of Action
The mechanism of action of Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark.
Comparison with Similar Compounds
Pyrazolo[5,1-b]thiazole Derivatives as CRF1 Receptor Antagonists
- Key Compound: 7-Dialkylamino-3-phenyl-6-methoxy-pyrazolo[5,1-b]thiazole derivatives (e.g., compound 6t/169) .
- Structural Differences: Position 6: Methoxy (-OCH₃) in 6t vs. methyl (-CH₃) in the target compound. Position 7: Dialkylamino (-NR₂) in 6t vs. cyano (-CN).
- Activity: Compound 6t exhibits high CRF1 receptor affinity (IC₅₀ = 70 nM) and functional antagonism (IC₅₀ = 7.1 nM), attributed to the methoxy and dialkylamino groups optimizing receptor interactions . In contrast, the cyano group in the target compound may favor hydrogen bonding in antimicrobial or kinase targets .
Pyrazolo[5,1-b]pyrimidin-7-one CB2 Receptor Ligands
- Key Compound : Pyrazolo[5,1-b]pyrimidin-7-one derivatives (e.g., compound 80 ) .
- Structural Differences: Core: Pyrimidinone vs. thiazole. Position 7: Carbonyl (-C=O) vs. cyano (-CN).
- Activity: These derivatives show nanomolar affinity for CB2 receptors (Ki < 10 nM) and act as inverse agonists. The pyrimidinone core and carbonyl group are critical for CB2 selectivity, while the thiazole-cyano combination in the target compound may favor different targets (e.g., kinases or microbial enzymes) .
Pyrazoloquinazoline and Pyrazolopyrimidine Derivatives
- Key Compounds: 5-Amino-1H-pyrazole-4-carbonitrile derivatives (IC₅₀ = 0.6–10 µM against MCF-7/HCT-116) . Pyrazolo[5,1-b]quinazoline hybrids (antimicrobial activity against Gram+/− bacteria) .
- Structural Differences: Core: Quinazoline or pyrimidine vs. thiazole. Substituents: Amino (-NH₂) or methoxy (-OCH₃) vs. methyl and cyano.
- Activity : The carbonitrile group in these compounds enhances cytotoxicity, while the thiazole core in the target compound may improve membrane permeability or target-specific binding .
Structure-Activity Relationship (SAR) and Pharmacological Profiles
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Position 6 Substituents : Methoxy (-OCH₃) in CRF1 antagonists improves receptor binding, while methyl (-CH₃) may enhance metabolic stability in the target compound .
Position 7 Functional Groups: Cyano (-CN) contributes to broad-spectrum bioactivity (antimicrobial/anticancer), whereas dialkylamino (-NR₂) or carbonyl (-C=O) groups drive receptor-specific effects .
Core Heterocycle: Thiazole cores favor antimicrobial activity, while pyrimidinones or quinazolines optimize receptor selectivity (e.g., CB2 or CRF1) .
Biological Activity
Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications based on recent studies.
Chemical Structure and Properties
The compound features a pyrazole ring fused to a thiazole moiety, with a cyano group at the 7-position and a methyl group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 163.20 g/mol .
Anticancer Properties
Research indicates that pyrazolo[5,1-b]thiazole derivatives exhibit significant anticancer properties . Notably, studies have shown cytotoxic effects against various cancer cell lines:
- Human Cervix (HeLa)
- Human Lung (NCI-H460)
- Human Prostate (PC-3)
The mechanism of action appears to involve interference with critical cellular pathways necessary for cancer cell proliferation. For instance, docking studies have indicated strong binding affinities to topoisomerase II, an enzyme crucial for DNA replication and repair .
Table 1: IC50 Values of Pyrazolo[5,1-b]thiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- | HeLa | 17.50 - 61.05 |
| Pyrazolo[5,1-b]thiazole derivative A | NCI-H460 | 14.62 - 17.50 |
| Pyrazolo[5,1-b]thiazole derivative B | PC-3 | 31.05 - 35.12 |
These values indicate that the compound exhibits varying degrees of potency across different cancer cell types.
Antimicrobial Activity
Beyond its anticancer potential, pyrazolo[5,1-b]thiazole derivatives have also demonstrated promising antimicrobial activity . Studies have shown effectiveness against various bacterial and fungal strains, making them viable candidates for further development in antimicrobial therapies .
Synthesis Methods
The synthesis of pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl- can be achieved through several methods:
- One-Pot Multicomponent Reaction : This efficient method combines readily available starting materials such as thiosemicarbazides and α-haloketones to produce multiple derivatives in a single step .
Figure 1: Synthesis Pathway for Pyrazolo[5,1-b]thiazole Derivatives
Synthesis Pathway (Placeholder for actual image)
Study on Anticancer Activity
In a study evaluating several pyrazolo[5,1-b]thiazole derivatives, the compounds were characterized using IR and NMR spectroscopy. The anticancer activities were assessed through in vitro assays against HeLa, NCI-H460, and PC-3 cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .
Study on Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of synthesized pyrazolo[5,1-b]thiazole derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives displayed substantial inhibition zones compared to control antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
